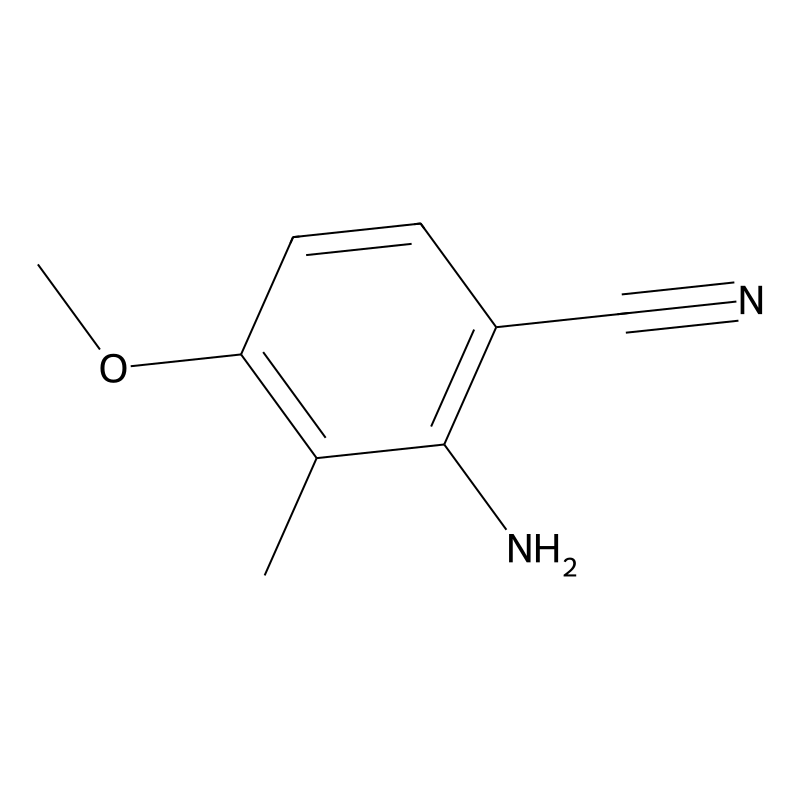2-Amino-4-methoxy-3-methylbenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Corrosion Inhibition
Specific Scientific Field: Materials Science, specifically Corrosion Science.
Summary of the Application: The compound “2-Amino-4-methoxy-3-methylbenzonitrile” has been used to prevent mild steel against corrosion in a 0.5 M HCl solution.
Methods of Application or Experimental Procedures: For concentrations ranging from 0.5 to 10.0 mM, almost similar polarization resistances were obtained from electrochemical impedance spectroscopy (EIS) and linear polarization resistance tests. Langmuir adsorption is the best matched isotherm for the adsorption of the inhibitor to the steel surface.
Results or Outcomes: The EIS method was used to determine inhibition efficiency, which was determined to be 95.7% for a 10.0 mM inhibitor containing acid solution.
2-Amino-4-methoxy-3-methylbenzonitrile features a benzene ring substituted with an amino group at the second position, a methoxy group at the fourth position, and a methyl group at the third position. The presence of these functional groups contributes to its reactivity and potential utility in organic synthesis and medicinal chemistry. Its structure can be depicted as follows:
textOCH3 |NH2-C6H3-CH3 | CN
- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization.
- Electrophilic aromatic substitutions: The methoxy group can direct electrophiles to ortho or para positions on the benzene ring.
- Reactions involving the nitrile group: The nitrile can undergo hydrolysis to form corresponding carboxylic acids or amides under acidic or basic conditions.
Several methods exist for synthesizing 2-amino-4-methoxy-3-methylbenzonitrile:
- From 4-methoxybenzaldehyde: A common synthetic route involves oximating 4-methoxybenzaldehyde followed by subsequent reactions with oxammonium salts and triethylamine, leading to the formation of the desired compound .
- Nitration followed by reduction: Another approach includes nitrating 4-methoxy-3-methylbenzene and then reducing the resulting nitro compound to obtain the amino derivative.
2-Amino-4-methoxy-3-methylbenzonitrile serves as a versatile building block in organic synthesis. Its applications include:
- Pharmaceutical intermediates: It is used in the synthesis of various bioactive molecules.
- Dyes and pigments: The compound can be utilized in developing colorants due to its chromophoric properties.
When comparing 2-amino-4-methoxy-3-methylbenzonitrile with other similar compounds, several noteworthy analogs include:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Amino-4-methylbenzonitrile | Amino at position 2, methyl at position 4 | Lacks methoxy group; simpler structure |
| 3-Bromo-2-methoxybenzonitrile | Bromine at position 3, methoxy at position 2 | Halogen substitution enhances reactivity |
| 5-Fluoro-2-methylbenzonitrile | Fluorine at position 5, methyl at position 2 | Fluorine increases lipophilicity |
These compounds share structural similarities but differ in their substituents, which affects their chemical reactivity and biological properties.








